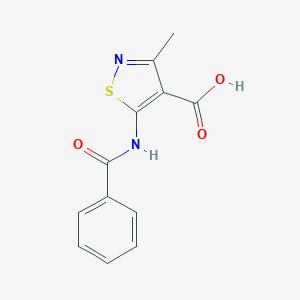

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is a versatile chemical compound that exhibits intriguing properties. It belongs to the class of thiazole derivatives and can be used as an intermediate in organic synthesis and medicinal chemistry . It has potential applications in scientific research, aiding advancements in drug discovery, materials science, and biological studies.

Synthesis Analysis

The synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid involves various substituted derivatives of ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate and potassium carbonate . The reaction mixture is added to a solution of methanol: water (9:1) and refluxed to break the ester into an acid .Molecular Structure Analysis

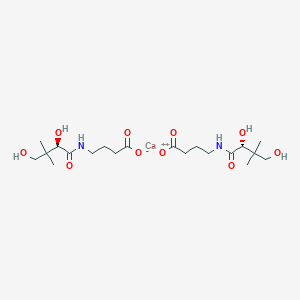

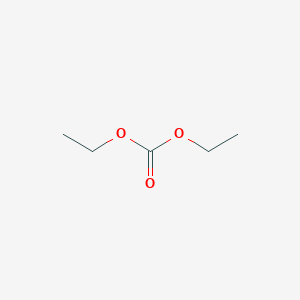

The molecular formula of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is C12H10N2O3S . It has an average mass of 262.284 Da and a monoisotopic mass of 262.041199 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid are complex and involve multiple steps . The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1H NMR, and 13C NMR spectra .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid derivatives have been studied for their potential as antimycobacterial agents. These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The derivatives are designed to inhibit the growth of the bacteria by targeting specific proteins essential for their survival .

Pharmacological Potentials

In pharmacology, thiazole derivatives exhibit a wide range of biological activities. They have been explored for their potential as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, and antitumor agents. The diverse biological activities make them valuable in the development of new therapeutic drugs .

Medical Research

Thiazole compounds, including 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid, are being researched for their neuroprotective, anticonvulsant, and cytotoxic properties. These properties could lead to the development of treatments for various neurological disorders and cancers.

Industrial Applications

In the industrial sector, thiazole derivatives are used in the synthesis of organic fluorescent dyes, pesticides, and other organic compounds. Their chemical structure allows for versatile applications in organic synthesis .

Biotechnology

Thiazole derivatives play a role in biotechnology research, particularly as xanthine oxidase inhibitors. These inhibitors can help manage conditions like gout and hyperuricemia by reducing the production of uric acid in the body .

Agricultural Research

The agricultural industry benefits from the antimicrobial properties of thiazole derivatives. They are used in the development of fungicides and pesticides to protect crops from microbial infections and pests .

Chemical Synthesis

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is also significant in chemical synthesis. It serves as a building block for various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemicals .

Environmental Science

In environmental science, thiazole derivatives are studied for their potential use in bioremediation processes. They may help in the breakdown of pollutants and the detoxification of contaminated environments .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as antioxidant activity, analgesic effects, anti-inflammatory responses, antimicrobial activity, and more .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBHXRZEFDRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529015 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

CAS RN |

25391-97-3 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)